Cas no 946295-51-8 (2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one)

2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-[[[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone
- 2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C17H18N4O3S/c1-3-12-9-14(22)19-17(18-12)25-10-15-20-16(21-24-15)11-5-7-13(8-6-11)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,19,22)
- InChIKey: GXPVNUDSDYIHSA-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2ON=C(C3=CC=C(OCC)C=C3)N=2)=NC(CC)=CC(=O)N1
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 532.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 7.57±0.50(Predicted)
2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-3203-20mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-5μmol |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-10μmol |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-3mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-5mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-1mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-15mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-2μmol |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-4mg |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-3203-20μmol |
2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one |
946295-51-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-oneに関する追加情報
2-{[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl}Sulfanyl}-6-Ethyl-3,4-Dihydropyrimidin-4-One: A Comprehensive Overview
The compound with CAS No. 946295-51-8, known as 2-{[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl}Sulfanyl}-6-Ethyl-3,4-Dihydropyrimidin-4-One, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a 1,2,4-oxadiazole ring fused with a dihydropyrimidine system and an ethoxyphenyl substituent. The molecule's unique architecture makes it a promising candidate for various applications in drug discovery and advanced materials.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have focused on its ability to modulate key biological pathways, particularly in the context of neurodegenerative diseases and cancer. The presence of the 1,2,4-oxadiazole moiety is believed to contribute significantly to its bioactivity by enhancing molecular stability and improving receptor binding affinity. Furthermore, the ethoxyphenyl group introduces additional electronic and steric effects that can be fine-tuned to optimize pharmacokinetic properties.
The synthesis of 2-{[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl}Sulfanyl}-6-Ethyl-3,4-Dihydropyrimidin-4-One involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the oxadiazole ring through cyclization reactions and the subsequent introduction of the sulfanyl group via nucleophilic substitution. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields and product purity.
From a structural perspective, this compound exhibits a high degree of functional group diversity. The dihydropyrimidine core provides a rigid framework that can serve as a scaffold for further chemical modifications. The sulfanyl group at position 2 acts as a versatile site for conjugation with other molecules or for introducing additional functional groups. This flexibility makes the compound an attractive starting material for combinatorial chemistry approaches aimed at discovering new bioactive agents.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional conformational preferences and its potential interactions with biological targets such as enzymes and receptors. For instance, molecular docking simulations have revealed that the compound exhibits strong binding affinity to certain G-protein coupled receptors (GPCRs), suggesting its potential role in modulating signaling pathways associated with inflammation and pain.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in neurodegenerative processes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, it has exhibited moderate cytotoxicity against various cancer cell lines while showing selectivity towards tumor cells over normal cells. These findings underscore its potential as a lead compound for developing anti-cancer and neuroprotective agents.
The application of green chemistry principles has also been explored in the synthesis and characterization of this compound. Researchers have investigated the use of environmentally friendly solvents and catalysts to minimize waste generation and reduce the overall environmental footprint of its production process. Such efforts align with global initiatives aimed at promoting sustainable practices in chemical manufacturing.
Looking ahead, further research is needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for therapeutic use. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area and pave the way for clinical trials evaluating its efficacy in treating various diseases.
In conclusion, CAS No. 946295-51-8 represents a cutting-edge molecule with immense potential in drug discovery and materials science. Its unique structure, combined with recent advances in synthetic methodology and computational modeling techniques, positions it as a valuable tool for addressing unmet medical needs and advancing scientific knowledge.
946295-51-8 (2-({3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl}sulfanyl)-6-ethyl-3,4-dihydropyrimidin-4-one) 関連製品
- 1805971-37-2(Ethyl 5-cyano-3-(difluoromethyl)-4-methoxypyridine-2-carboxylate)
- 1443288-74-1(Methyl 3-(difluoromethyl)isonicotinate)
- 1025395-91-8(3-{[4-(dimethylamino)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione)
- 412925-38-3(3-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid)
- 339013-71-7(4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone)
- 127792-81-8(1H-Indole-5-carbonitrile, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-)
- 286860-15-9(4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5H-PYRIMIDO[5,4-B]INDOLE)
- 1803431-51-7(2-Bromo-5-chloro-6-cyano-3-(trifluoromethoxy)pyridine)
- 2028454-43-3(5-(4-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 337497-82-2(<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile)




